5-Cyano-DL-tryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Enzyme Inhibition: Tryptophan is a substrate for various enzymes, and introducing a cyano group at the 5th position might affect its binding or reactivity. 5-Cyano-DL-tryptophan could be used as a probe molecule to study these enzymes and their mechanisms.

- Protein Crystallography: Substitution of L-tryptophan with analogs like 5-Cyano-DL-tryptophan can sometimes aid in protein crystallization, a crucial step in determining protein structures ().

- Medicinal Chemistry: Modifying the structure of natural amino acids can lead to novel compounds with potential therapeutic applications. 5-Cyano-DL-tryptophan could be a starting point for developing new drugs that target specific biological processes.

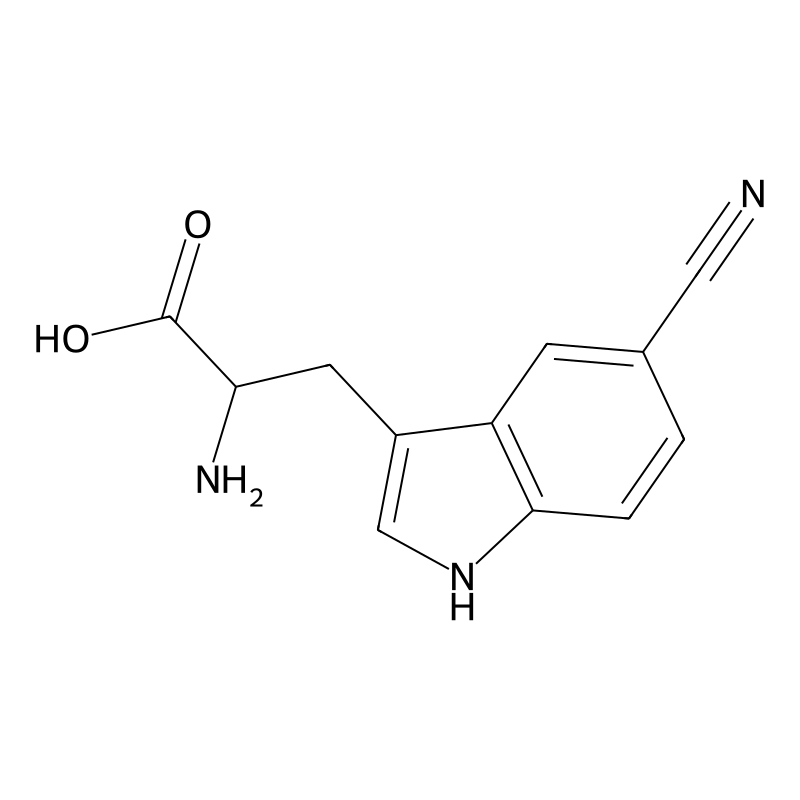

5-Cyano-DL-tryptophan is an aromatic amino acid derivative, specifically a cyano-substituted form of tryptophan. Its chemical formula is C₁₂H₁₁N₃O₂, and it features a cyano group (-C≡N) at the 5-position of the indole ring. This compound is notable for its role as a building block in the synthesis of various pharmaceuticals and its potential applications in biochemical research and drug development .

The reactivity of 5-cyano-DL-tryptophan is primarily influenced by its functional groups. The cyano group can participate in nucleophilic addition reactions, while the indole ring can undergo electrophilic substitution. Notably, 5-cyano-DL-tryptophan can be synthesized through reactions involving the brominated derivative of tryptophan, which reacts with copper(I) cyanide under reflux conditions to yield the cyano derivative . Additionally, studies have shown that this compound exhibits unique fluorescence properties, making it useful for probing hydration effects in biochemical environments .

5-Cyano-DL-tryptophan has demonstrated significant biological activity, particularly as an antimicrobial agent. It exhibits potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in combating bacterial infections . Furthermore, its structural similarity to tryptophan allows it to act as a substrate for various enzymes, which may alter enzyme binding and reactivity due to the presence of the cyano group.

The synthesis of 5-cyano-DL-tryptophan can be achieved through several methods:

- Copper-Catalyzed Reaction: The most common method involves the reaction of a bromo derivative of tryptophan with copper(I) cyanide in a refluxing solvent. This method allows for the introduction of the cyano group effectively.

- Protective Group Strategies: Recent advancements include the use of protective groups to facilitate selective modifications on the tryptophan backbone before introducing the cyano group, enhancing yields and purity .

- Alternative Synthetic Routes: Other methods may involve direct nitration followed by reduction or other transformations to achieve the desired cyano substitution.

5-Cyano-DL-tryptophan serves multiple roles in scientific research and pharmaceutical development:

- Pharmaceutical Building Block: It is utilized as an intermediate in synthesizing various drugs, including fluoxetine and pemoline, which are used in treating depression and attention deficit hyperactivity disorder respectively .

- Biochemical Probes: Its unique fluorescence properties make it suitable for use as a probe in spectroscopic studies, particularly in understanding hydration dynamics within proteins and peptides .

- Antimicrobial Research: Given its antimicrobial properties, it is being explored as a potential candidate for developing new antibiotics.

Research into the interactions of 5-cyano-DL-tryptophan with enzymes has indicated that the introduction of a cyano group can significantly affect enzyme kinetics and binding affinities. For instance, studies suggest that this compound may inhibit certain enzymes by altering their active sites or competing with natural substrates like tryptophan itself. Such interactions are crucial for understanding its potential therapeutic applications.

Several compounds share structural similarities with 5-cyano-DL-tryptophan. Here are some notable examples:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Tryptophan | No cyano group | Essential amino acid; precursor to serotonin |

| 5-Hydroxytryptophan | Hydroxyl group at 5-position | Neurotransmitter precursor |

| 4-Cyano-DL-tryptophan | Cyano group at 4-position | Different position affects biological activity |

| N-Methyltryptophan | Methyl group substitution | Alters pharmacological properties |

Uniqueness of 5-Cyano-DL-tryptophan

The presence of the cyano group at the 5-position distinguishes 5-cyano-DL-tryptophan from other tryptophan derivatives. This modification not only enhances its antimicrobial properties but also modifies its interactions with enzymes and receptors compared to its non-cyano counterparts. Its dual role as both a pharmaceutical building block and a biochemical probe further emphasizes its versatility in research and application fields.